molecular formula C20H21NO2S B2974333 N-(3-(benzofuran-2-yl)propyl)-2-(ethylthio)benzamide CAS No. 2309624-21-1

N-(3-(benzofuran-2-yl)propyl)-2-(ethylthio)benzamide

Cat. No. B2974333
CAS RN: 2309624-21-1
M. Wt: 339.45
InChI Key: BKSUTGGNOFABQK-UHFFFAOYSA-N
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Description

Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have potential applications in many aspects, making these substances potential natural drug lead compounds .


Synthesis Analysis

Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be complex, with the benzofuran ring being a key component .


Chemical Reactions Analysis

Benzofuran compounds can undergo a variety of chemical reactions, including free radical cyclization cascades .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary widely depending on the specific compound .

Scientific Research Applications

Anti-Tumor Activity

Benzofuran derivatives, including N-(3-(benzofuran-2-yl)propyl)-2-(ethylthio)benzamide, have been identified to possess strong anti-tumor properties . These compounds can interfere with the proliferation of cancer cells and may induce apoptosis, making them potential candidates for cancer therapy .

Antibacterial Properties

Studies have shown that benzofuran compounds exhibit significant antibacterial activity . They are effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria, which makes them valuable in the development of new antibacterial drugs .

Antioxidative Effects

The antioxidative properties of benzofuran derivatives are noteworthy. They can neutralize free radicals and oxidative stress, which are implicated in various diseases, including neurodegenerative disorders and aging .

Antiviral Applications

Benzofuran compounds have been reported to have antiviral activities , including against the hepatitis C virus. This suggests that they could be used in the synthesis of antiviral drugs, especially as treatments for diseases like hepatitis C .

Synthesis of Complex Benzofuran Systems

Recent advances in chemistry have led to novel methods for constructing benzofuran rings, such as free radical cyclization cascades and proton quantum tunneling. These methods facilitate the synthesis of complex benzofuran systems with high yield and fewer side reactions, which are beneficial for pharmaceutical applications .

Natural Product Sources and Drug Prospects

Benzofuran derivatives are ubiquitous in nature and are the main source of some drugs and clinical drug candidates. The broad range of clinical uses of these compounds indicates their diverse pharmacological activities and potential as drug leads .

Mechanism of Action

The mechanism of action of benzofuran derivatives can vary depending on the specific compound and its biological activity .

Safety and Hazards

As with any chemical compound, benzofuran derivatives should be handled with care to avoid potential hazards .

Future Directions

Given their biological activities and potential applications, benzofuran compounds are attracting more and more attention from chemical and pharmaceutical researchers worldwide . They are seen as potential natural drug lead compounds .

properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2S/c1-2-24-19-12-6-4-10-17(19)20(22)21-13-7-9-16-14-15-8-3-5-11-18(15)23-16/h3-6,8,10-12,14H,2,7,9,13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSUTGGNOFABQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCCCC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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